(5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of (5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone are currently unknown . This compound may interact with multiple receptors, similar to other indole derivatives .
Mode of Action
It’s possible that it binds with high affinity to its targets, causing changes in their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves a multi-step process. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(methylsulfonyl)pyrrolidine in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
(5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in material science for the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
(5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone: Unique due to its specific combination of functional groups.
Indole derivatives: Known for their diverse biological activities and structural similarities in terms of aromaticity and heterocyclic nature.
Boron reagents: Used in similar synthetic applications, particularly in Suzuki–Miyaura coupling reactions.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S2/c1-17(14,15)7-4-5-12(6-7)10(13)8-2-3-9(11)16-8/h2-3,7H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQFNKVOIQXIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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